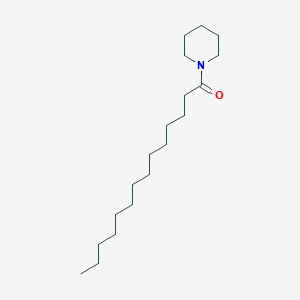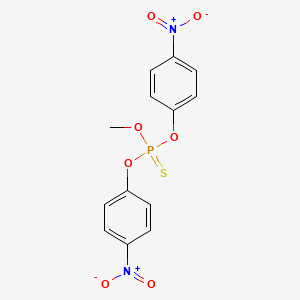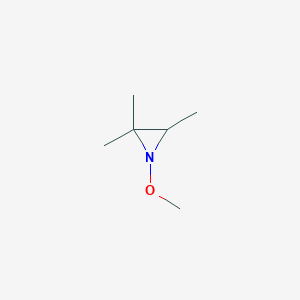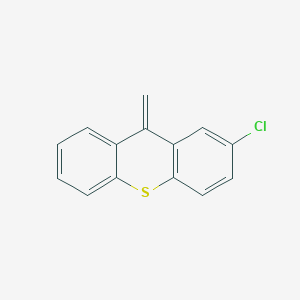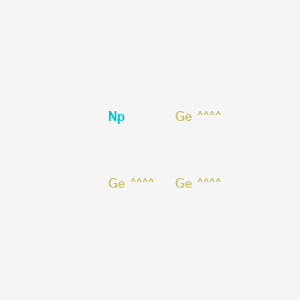
CID 78063377
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78063377” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78063377 involves specific chemical reactions and conditions. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the reaction of specific precursor chemicals under controlled temperature and pressure conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The goal is to produce the compound efficiently and cost-effectively while maintaining high purity standards .
Análisis De Reacciones Químicas
Types of Reactions
CID 78063377 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups .
Aplicaciones Científicas De Investigación
CID 78063377 has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of other chemicals or materials .
Mecanismo De Acción
The mechanism of action of CID 78063377 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or affecting signal transduction pathways. The exact mechanism would depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 78063377 can be identified using databases like PubChem. These compounds might share structural similarities or have related chemical properties .
Uniqueness
What sets this compound apart from similar compounds could be its specific chemical structure, reactivity, or applications. Detailed comparative studies would highlight these unique aspects, providing insights into why this compound is of particular interest in scientific research .
Propiedades
Fórmula molecular |
Ge3Np |
|---|---|
Peso molecular |
454.9 g/mol |
InChI |
InChI=1S/3Ge.Np |
Clave InChI |
VSSDTJJVRIUPJV-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Ge].[Ge].[Np] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


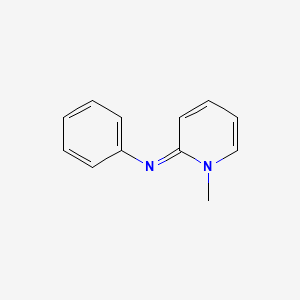
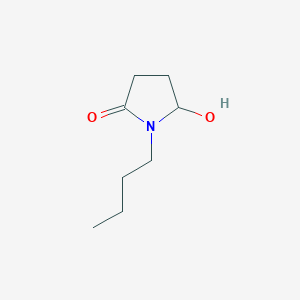
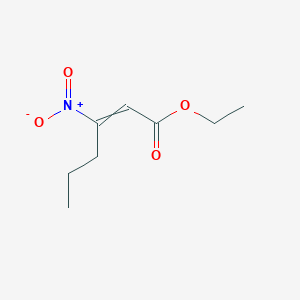
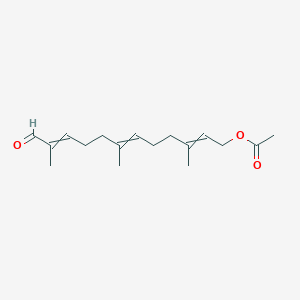
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)


